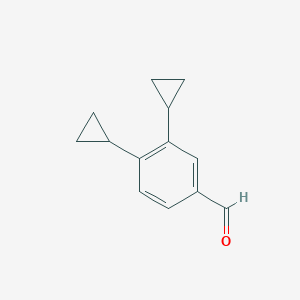![molecular formula C20H19N3S2 B2597654 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline CAS No. 478258-57-0](/img/structure/B2597654.png)
1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a tetrahydroquinoline core substituted with a pyrimidine ring that bears both methylsulfanyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, which is then functionalized with methylsulfanyl and phenylsulfanyl groups. The final step involves the cyclization of the functionalized pyrimidine with a suitable tetrahydroquinoline precursor under controlled conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: Due to its structural complexity, 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Industry: In material science, this compound might be used in the development of new materials with specific electronic or optical properties, given its unique electronic structure.
Mechanism of Action
The mechanism of action for any biological activity of 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylsulfanyl and phenylsulfanyl groups could facilitate binding to hydrophobic pockets or active sites, while the pyrimidine ring might interact with nucleophilic or electrophilic centers.
Comparison with Similar Compounds
- 1-[2-(Methylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline
- 1-[2-(Phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline
- 1-[2-(Methylsulfanyl)-6-(methylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline
Uniqueness: The combination of both methylsulfanyl and phenylsulfanyl groups in the same molecule provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds with only one type of substituent.
This detailed overview highlights the significance of 1-[2-(Methylsulfanyl)-6-(phenylsulfanyl)-4-pyrimidinyl]-1,2,3,4-tetrahydroquinoline in various fields of research and industry
Properties
IUPAC Name |
1-(2-methylsulfanyl-6-phenylsulfanylpyrimidin-4-yl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S2/c1-24-20-21-18(14-19(22-20)25-16-10-3-2-4-11-16)23-13-7-9-15-8-5-6-12-17(15)23/h2-6,8,10-12,14H,7,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODFTLGTBGILRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)SC2=CC=CC=C2)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2597573.png)
![2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2597575.png)





![N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2597588.png)
![5-(chloromethyl)-1-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2597590.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2597591.png)

![4-(3,5-dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2597594.png)
